molecular formula C21H18O B077385 Benz(a)anthracene-7-ethanol, 12-methyl- CAS No. 13345-58-9

Benz(a)anthracene-7-ethanol, 12-methyl-

Cat. No. B077385
CAS RN: 13345-58-9
M. Wt: 286.4 g/mol
InChI Key: IXGOHTMJBQGTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benz(a)anthracene-7-ethanol, 12-methyl- is a polycyclic aromatic compound that has been the subject of extensive research due to its potential applications in various fields. It is a derivative of benzanthracene, which is a known carcinogen. However, this particular compound has shown promise in scientific research applications, particularly in the field of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of Benz(a)anthracene-7-ethanol, 12-methyl- is not fully understood. However, it is believed to act as a procarcinogen, which means that it requires metabolic activation to become a carcinogen. Once activated, it can bind to DNA and cause mutations that can lead to cancer.

Biochemical And Physiological Effects

Benz(a)anthracene-7-ethanol, 12-methyl- has been shown to have several biochemical and physiological effects. It can induce cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and toxins. It can also induce oxidative stress and DNA damage, which can lead to cell death and mutations.

Advantages And Limitations For Lab Experiments

The advantages of using Benz(a)anthracene-7-ethanol, 12-methyl- in lab experiments include its ability to mimic the effects of other PAHs and its relatively low cost compared to other compounds. However, its potential carcinogenicity and toxicity limit its use in certain experiments.

Future Directions

There are several future directions for research on Benz(a)anthracene-7-ethanol, 12-methyl-. One direction is to study its effects on specific organs and tissues, such as the lungs and liver. Another direction is to investigate its potential as a biomarker for exposure to PAHs. Additionally, further research is needed to better understand its mechanism of action and its potential applications in cancer research.
In conclusion, Benz(a)anthracene-7-ethanol, 12-methyl- is a complex compound that has been the subject of extensive scientific research. Its potential applications in various fields, particularly in the study of PAHs and carcinogenesis, make it an important compound to study. However, its potential carcinogenicity and toxicity must be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and its potential applications in cancer research.

Synthesis Methods

The synthesis of Benz(a)anthracene-7-ethanol, 12-methyl- is a complex process that involves several steps. It can be synthesized from benzanthrone by reacting it with 2-methyl-1-propanol in the presence of a strong acid catalyst. The product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

Benz(a)anthracene-7-ethanol, 12-methyl- has been extensively studied for its potential applications in scientific research. It has been used as a model compound to study the metabolism of polycyclic aromatic hydrocarbons (PAHs) in various organisms. It has also been used to study the mechanisms of carcinogenesis and mutagenesis in cells exposed to PAHs.

properties

CAS RN

13345-58-9

Product Name

Benz(a)anthracene-7-ethanol, 12-methyl-

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

2-(12-methylbenzo[a]anthracen-7-yl)ethanol

InChI

InChI=1S/C21H18O/c1-14-16-7-4-5-9-18(16)19(12-13-22)20-11-10-15-6-2-3-8-17(15)21(14)20/h2-11,22H,12-13H2,1H3

InChI Key

IXGOHTMJBQGTMH-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42

Canonical SMILES

CC1=C2C(=C(C3=CC=CC=C13)CCO)C=CC4=CC=CC=C42

Other CAS RN

13345-58-9

synonyms

12-Methylbenz[a]anthracene-7-ethanol

Origin of Product

United States

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